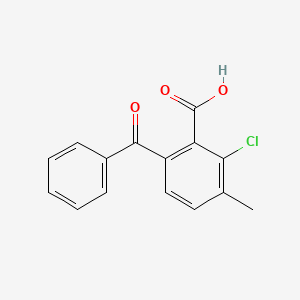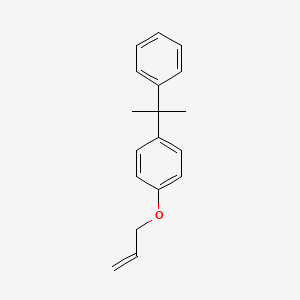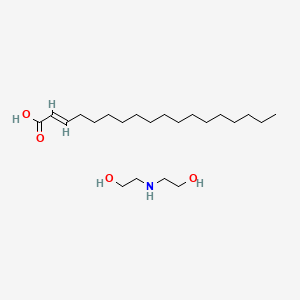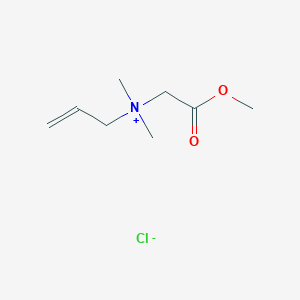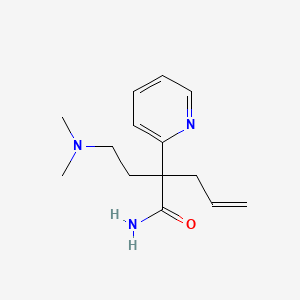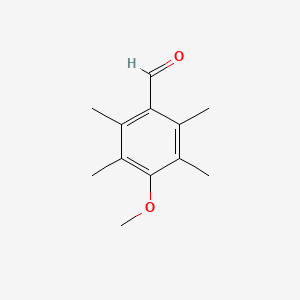
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is an aromatic aldehyde with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and four methyl groups (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO). It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde typically involves the alkylation of a benzene derivative followed by formylation. One common method includes the chloromethylation or bromomethylation of 2,3,5,6-tetramethylbenzene using paraformaldehyde and hydrochloric acid (or hydrobromic acid) under solvent-free conditions at 40-45°C . This intermediate is then subjected to oxidation to form the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: 4-Methoxy-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Methoxy-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavorings, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The methoxy and methyl groups influence the electron density of the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxy-2,3,6-trimethylbenzaldehyde
- 2,3,5,6-Tetramethylbenzaldehyde
- 2,4,6-Trimethoxybenzaldehyde
Comparison: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct reactivity and selectivity compared to its analogs. For instance, 2,4,6-trimethoxybenzaldehyde has three methoxy groups, which significantly alter its electronic properties and reactivity compared to this compound .
Eigenschaften
CAS-Nummer |
74479-67-7 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-methoxy-2,3,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-7-9(3)12(14-5)10(4)8(2)11(7)6-13/h6H,1-5H3 |
InChI-Schlüssel |
SYRYAJAKXUVWDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


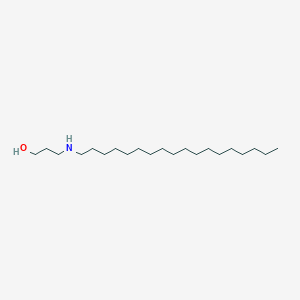

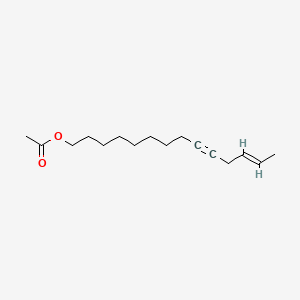
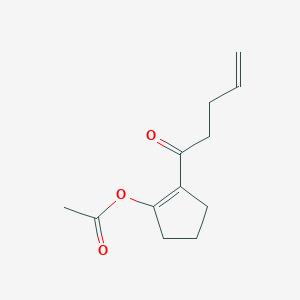
![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

